Thromboxane Formation Inhibition: 45-Fold Greater Potency Than Trapidil in Washed Human Platelets
In thrombin-stimulated washed human platelets, AR-12463 inhibits thromboxane (TX) formation with an IC50 of 9 µmol/L, compared with 410 µmol/L for trapidil under identical conditions, representing an approximately 45-fold potency advantage. Both compounds act in a concentration-dependent manner, and the inhibition is independent of arachidonic acid liberation [1].
| Evidence Dimension | IC50 for inhibition of thrombin-induced thromboxane formation |
|---|---|
| Target Compound Data | 9 µmol/L |
| Comparator Or Baseline | Trapidil: 410 µmol/L |
| Quantified Difference | ~45-fold lower IC50 (more potent) |
| Conditions | Washed human platelets; thrombin stimulation; thromboxane measured by RIA |
Why This Matters
For platelet function studies, AR-12463 provides a substantially wider concentration window for thromboxane suppression before solubility or off-target limits are reached, enabling in vitro pharmacology at concentrations where trapidil is essentially inactive.
- [1] Block HU, Dunemann A, Niebisch M, Mest HJ. Influence of the antianginal drug trapidil and its derivative AR 12463 on arachidonic acid liberation and thromboxane formation in thrombin-stimulated platelets. Biomed Biochim Acta. 1988;47(10-11):S141-4. PMID: 3248101. View Source
